molecular formula C7H7FN2O2 B6173706 (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid CAS No. 2680547-00-4

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid

Cat. No.: B6173706
CAS No.: 2680547-00-4
M. Wt: 170.1
InChI Key:
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Description

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is a chemical compound characterized by the presence of a fluorine atom, a pyrazole ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between the pyrazole derivative and a suitable aldehyde, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties

Properties

CAS No.

2680547-00-4

Molecular Formula

C7H7FN2O2

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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